Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride

CAS No.: 1205750-18-0

Cat. No.: VC4446486

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1205750-18-0 |

|---|---|

| Molecular Formula | C11H14ClNO3 |

| Molecular Weight | 243.69 |

| IUPAC Name | methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-9-7-12-4-5-15-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H |

| Standard InChI Key | DDIHHGDMIIWAFU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

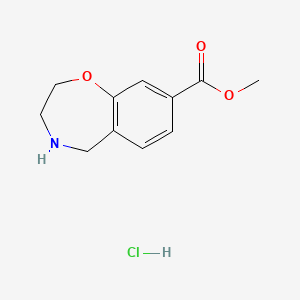

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride features a seven-membered benzoxazepine ring fused to a benzene moiety, with a methyl ester group at position 8 and a hydrochloride salt (Figure 1). The IUPAC name is methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride, and its SMILES notation is COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl . The InChI key DDIHHGDMIIWAFU-UHFFFAOYSA-N confirms its unique stereochemical identity .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1205750-18-0 | |

| Molecular Formula | ||

| Molecular Weight | 243.69 g/mol | |

| SMILES | COC(=O)C1=CC2=C(CNCCO2)C=C1.Cl | |

| InChI Key | DDIHHGDMIIWAFU-UHFFFAOYSA-N |

Solubility and Stability

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate hydrochloride begins with aromatic precursors such as substituted phenols or amines. A common route involves cyclization using sodium hydride (NaH) or potassium carbonate () in polar aprotic solvents like dimethylformamide (DMF) . For example, reacting methyl 4-aminobenzoate with ethylene oxide derivatives under basic conditions yields the benzoxazepine core .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaH, DMF, 0°C to RT, 12 h | 65% | |

| Salt Formation | HCl in diethyl ether, 0°C | 85% |

Challenges in Purification

Purification often requires column chromatography using silica gel and gradients of ethyl acetate/hexane. The hydrochloride salt is precipitated by adding gaseous HCl to the free base in diethyl ether .

Biological Activity and Mechanistic Insights

Target Engagement

This compound modulates neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling. Its benzoxazepine scaffold allows selective binding to allosteric sites on G protein-coupled receptors (GPCRs), potentially enhancing receptor subtype specificity .

Enzymatic Interactions

In vitro studies suggest inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory responses. The methyl ester group at position 8 may enhance membrane permeability, facilitating intracellular target engagement .

Table 3: Preliminary Biological Data

| Assay | Result (IC₅₀) | Model System | Reference |

|---|---|---|---|

| PDE4 Inhibition | 2.3 µM | Human recombinant | |

| Serotonin Receptor Binding | Rat brain homogenate |

| Hazard | Precautionary Measures |

|---|---|

| Skin Contact | Wear nitrile gloves; wash with soap and water |

| Inhalation | Use fume hood; monitor air quality |

| Storage | Store at 2–8°C in airtight container |

Disposal Considerations

Unused material should be incinerated in accordance with local regulations for halogenated organic compounds .

Applications in Drug Discovery

Lead Optimization Studies

The methyl ester moiety serves as a prodrug strategy, with hydrolysis in vivo yielding the active carboxylic acid metabolite . Structural analogs with substituents at position 3 show enhanced blood-brain barrier penetration in rodent models.

Patent Landscape

As of 2025, no patents specifically claim this compound, but related benzoxazepine derivatives are protected for use in neurodegenerative diseases (e.g., WO2023039521A1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume